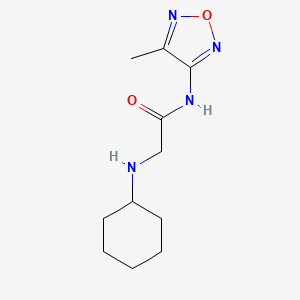

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide is a chemical entity that appears to be related to furan and acetamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar furan and acetamide derivatives, which can be used to infer potential properties and synthesis methods for the compound .

Synthesis Analysis

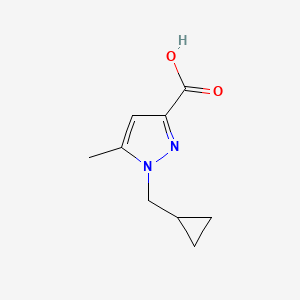

The synthesis of furanacetamide derivatives is described in the first paper, where a palladium-catalyzed oxidative aminocarbonylation is used to convert (Z)-2-en-4-yn-1-ols into 2-furan-2-ylacetamides . This method could potentially be adapted for the synthesis of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide by choosing appropriate starting materials and catalysts that would favor the introduction of a cyclohexylamino group and a 4-methyl-furazan moiety.

Molecular Structure Analysis

The molecular structure of related compounds can be deduced from spectral data such as IR, 1H-NMR, and MS, as mentioned in the third paper . These techniques would likely be applicable in analyzing the structure of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide, providing information on the functional groups present and the overall molecular conformation.

Chemical Reactions Analysis

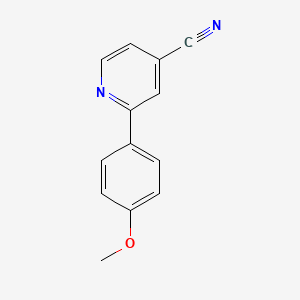

The second paper discusses the reactivity of 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives, which undergo further reactions to form various heterocyclic compounds with potential anticancer activity . This suggests that the compound of interest may also participate in similar chemical reactions, potentially leading to the formation of heterocyclic structures that could be explored for biological activity.

Physical and Chemical Properties Analysis

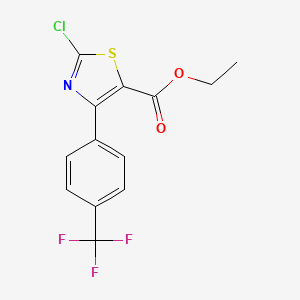

The physical and chemical properties of furan and acetamide derivatives can be inferred from their structural characteristics. For instance, the presence of the furan ring and acetamide group could influence the compound's solubility, boiling point, and stability. The fourth paper describes the antiallergic activity of furan carboxamide derivatives, indicating that the biological properties of these compounds can be significant and diverse .

Wissenschaftliche Forschungsanwendungen

Energetic Materials Development : A study by Yu et al. (2017) discusses the synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, including derivatives similar to 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide. These compounds were characterized for their potential as insensitive energetic materials, showing moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional materials like TNT (Yu et al., 2017).

Anticancer Activity : Research by Horishny et al. (2021) focuses on the synthesis and anticancer activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds, related to 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide, were tested for cytotoxic effects against leukemia cell lines, indicating potential for cancer treatment (Horishny et al., 2021).

Pharmacological Potential : A study by Chalenko et al. (2019) on pyrolin derivatives, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, revealed significant antiexudative properties in experimental models. This indicates the therapeutic potential of similar compounds in treating inflammatory conditions (Chalenko et al., 2019).

Histamine H2-Receptor Antagonist Properties : Sorba et al. (1989) investigated derivatives containing 3-alkylamino-4-amino-furazan moieties for their potential as histamine H2-receptor antagonists. These compounds, related to 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide, exhibited competitive H2-receptor block, suggesting potential applications in treating allergies or gastric ulcers (Sorba et al., 1989).

Eigenschaften

IUPAC Name |

2-(cyclohexylamino)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-8-11(15-17-14-8)13-10(16)7-12-9-5-3-2-4-6-9/h9,12H,2-7H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAPKZYLEQQIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)CNC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)

![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)